Methyl 4-aMino-5-cyanothiophene-2-carboxylate
Overview
Description
Methyl 4-amino-5-cyanothiophene-2-carboxylate is a versatile organic compound belonging to the thiophene family Thiophenes are sulfur-containing heterocyclic compounds known for their stability and unique electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-5-cyanothiophene-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as thiophene-2-carboxylic acid and appropriate reagents.
Amination: The thiophene ring is subjected to amination to introduce the amino group at the 4-position. This can be achieved using reagents like ammonia or ammonium salts under specific reaction conditions.
Cyano Group Introduction: The cyano group at the 5-position is introduced through a cyanoation reaction, often using reagents like cyanogen bromide or sodium cyanide.
Methylation: Finally, the carboxylate group is methylated using agents like methanol in the presence of a strong acid catalyst to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-amino-5-cyanothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The amino and cyano groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens, while nucleophilic substitutions may involve alkyl halides.
Major Products Formed:
Oxidation Products: Oxidation can yield compounds such as this compound oxide.
Reduction Products: Reduction can produce Methyl 4-amino-5-aminomethylthiophene-2-carboxylate.
Substitution Products: Substitution reactions can lead to a variety of derivatives depending on the reagents used.
Scientific Research Applications
Methyl 4-amino-5-cyanothiophene-2-carboxylate has found applications in several scientific research areas:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is being explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 4-amino-5-cyanothiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Methyl 5-amino-4-cyanothiophene-2-carboxylate
Methyl 4-amino-5-hydroxythiophene-2-carboxylate
Methyl 4-amino-5-methylthiophene-2-carboxylate
Properties
IUPAC Name |
methyl 4-amino-5-cyanothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-11-7(10)5-2-4(9)6(3-8)12-5/h2H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBPCVALLYUGHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30739114 | |
Record name | Methyl 4-amino-5-cyanothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30739114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648412-51-5 | |
Record name | Methyl 4-amino-5-cyanothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30739114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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